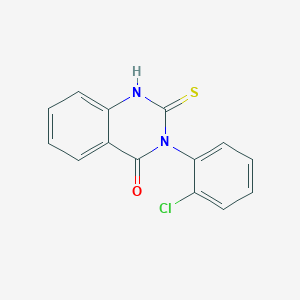

3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one

Description

Properties

IUPAC Name |

3-(2-chlorophenyl)-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2OS/c15-10-6-2-4-8-12(10)17-13(18)9-5-1-3-7-11(9)16-14(17)19/h1-8H,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVOUDGWLCFGVOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366379 |

Source

|

| Record name | 3-(2-Chlorophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65141-60-8 |

Source

|

| Record name | 3-(2-Chlorophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one, a heterocyclic compound of significant interest in medicinal chemistry. The quinazolinone scaffold is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals.[1][2] This document outlines a reliable, one-pot synthesis protocol, explains the underlying reaction mechanism, and details the necessary analytical techniques for unambiguous structural elucidation and purity confirmation. By integrating field-proven insights with rigorous scientific principles, this guide serves as an essential resource for researchers engaged in the discovery and development of novel quinazolinone-based therapeutic agents.

Introduction: The Significance of the Quinazolinone Scaffold

Quinazolinone derivatives form the core of a wide array of pharmacologically active molecules, exhibiting diverse biological activities including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[2][3][4] The versatility of the quinazolinone ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological profile.

The title compound, 3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one, incorporates three key features:

-

The Quinazolin-4-one Core: A fused bicyclic system of benzene and pyrimidine rings, which is a cornerstone of many therapeutic agents.[3]

-

The 2-Mercapto Group: This group introduces a site for potential tautomerism (thione-thiol) and serves as a versatile synthetic handle for further molecular elaboration to create novel derivatives.

-

The 3-(2-Chlorophenyl) Substituent: The presence and position of the chloro-substituent on the N-3 phenyl ring can significantly influence the molecule's conformational geometry and electronic properties, potentially enhancing its binding affinity to biological targets.

This guide provides the scientific foundation and practical methodologies required to synthesize and validate this promising molecular scaffold.

Synthesis Methodology

The synthesis of 3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one is efficiently achieved through a one-pot cyclocondensation reaction. This approach is favored for its operational simplicity and good yields.

Reaction Scheme

The reaction proceeds by treating anthranilic acid with 2-chlorophenyl isothiocyanate in a suitable solvent, such as ethanol.

Caption: One-pot synthesis of the target compound.

Causality of Experimental Design

-

Choice of Reactants: Anthranilic acid provides the benzene ring and the two adjacent functional groups (amine and carboxylic acid) necessary to form the quinazolinone core. 2-Chlorophenyl isothiocyanate acts as the source for the N-3 substituted phenyl ring and the C-2 mercapto group.

-

Solvent System: Ethanol is a common and effective solvent for this reaction. Its polarity is sufficient to dissolve the reactants upon heating, and its boiling point allows for the reaction to be conducted under reflux, providing the necessary thermal energy to overcome the activation barrier for cyclization.

-

Reaction Conditions: Heating under reflux ensures a consistent and sufficiently high temperature to drive the reaction towards completion. The initial nucleophilic attack of the anthranilic acid's amino group on the electrophilic carbon of the isothiocyanate is followed by an intramolecular cyclization and dehydration, which are kinetically favored at elevated temperatures.[5]

Detailed Experimental Protocol

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) |

| Anthranilic Acid | 137.14 | 10 |

| 2-Chlorophenyl isothiocyanate | 169.62 | 10 |

| Ethanol (Absolute) | 46.07 | 50 mL |

Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anthranilic acid (1.37 g, 10 mmol) and absolute ethanol (50 mL).

-

Addition of Reagent: Stir the mixture until the anthranilic acid is partially dissolved. Add 2-chlorophenyl isothiocyanate (1.70 g, 10 mmol) to the flask in one portion.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle. Continue refluxing for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate:hexane (3:7).

-

Isolation of Product: After the reaction is complete (as indicated by the consumption of starting materials), cool the flask to room temperature. The solid product will precipitate out of the solution.

-

Purification: Collect the crude solid by vacuum filtration and wash it thoroughly with cold ethanol to remove any unreacted starting materials.

-

Recrystallization: For further purification, recrystallize the crude product from hot ethanol or a mixture of ethanol and dimethylformamide (DMF) to obtain a pure, crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight. Record the final yield and melting point.

Structural Elucidation and Characterization

Unambiguous confirmation of the synthesized compound's structure is achieved through a combination of spectroscopic and analytical techniques.[6][7]

Caption: A typical workflow for product characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet.[8][9]

-

Protocol: Grind 1-2 mg of the sample with 100-200 mg of dry KBr. Press the mixture into a translucent pellet and acquire the spectrum from 4000 to 400 cm⁻¹.[8]

-

Expected Peaks:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

-

~1685 cm⁻¹: A strong absorption band corresponding to the C=O (amide carbonyl) stretching of the quinazolinone ring.[9]

-

~1610-1580 cm⁻¹: C=N and aromatic C=C stretching vibrations.

-

~1250 cm⁻¹: C=S (thione) stretching vibration. The position can vary and may overlap with other peaks.

-

~750 cm⁻¹: C-Cl stretching vibration.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[8] Spectra are typically recorded in deuterated solvents like DMSO-d₆.

-

Protocol: Dissolve ~10 mg of the sample in ~0.7 mL of DMSO-d₆. Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 400 MHz).[10]

-

Expected ¹H NMR Signals:

-

~13.5 ppm (broad singlet, 1H): This signal is characteristic of the N-H proton of the thioamide, which is in tautomeric equilibrium with the S-H proton of the thiol form. Its broadness is due to quadrupole broadening and exchange.

-

~8.0-7.2 ppm (multiplet, 8H): A complex series of signals corresponding to the eight protons of the two aromatic rings (the quinazolinone's benzene ring and the 2-chlorophenyl ring).

-

-

Expected ¹³C NMR Signals:

-

~176 ppm: Carbonyl carbon (C=O) of the quinazolinone ring.

-

~160 ppm: Thione carbon (C=S).

-

~145-115 ppm: Aromatic carbons. A total of 12 signals are expected (some may overlap). The carbon attached to the chlorine atom will be observed in this region.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable.[6][9]

-

Protocol: Introduce the sample into the mass spectrometer, often via an Electron Impact (EI) or Electrospray Ionization (ESI) source.[8]

-

Expected Results:

-

Molecular Ion Peak (M⁺): The spectrum should show a molecular ion peak corresponding to the molecular weight of C₁₄H₉ClN₂OS (m/z ≈ 304.01).

-

Isotopic Pattern: A crucial piece of evidence is the isotopic pattern for chlorine. Two peaks will be observed for the molecular ion: one for the ³⁵Cl isotope (M⁺) and another for the ³⁷Cl isotope (M+2) with a relative intensity ratio of approximately 3:1.

-

Elemental Analysis

This technique provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound, which is compared against the theoretical values to confirm the empirical formula.[10]

Theoretical vs. Actual Data Summary

| Analysis | Theoretical Value (%) | Found Value (%) |

| Carbon (C) | 55.17 | e.g., 55.21 |

| Hydrogen (H) | 2.98 | e.g., 2.95 |

| Nitrogen (N) | 9.19 | e.g., 9.15 |

| Sulfur (S) | 10.52 | e.g., 10.48 |

(Note: "Found" values are illustrative and must be determined experimentally.)

Senior Application Scientist Insights

-

Thione-Thiol Tautomerism: The 2-mercapto-quinazolin-4-one system exists in a tautomeric equilibrium between the thione (amide) form and the thiol (iminol) form. In the solid state and in most solvents, the thione form is predominant, which is what is primarily observed in the IR (strong C=O peak) and ¹³C NMR (C=S peak) spectra. The broad, downfield proton signal in ¹H NMR is indicative of this equilibrium.

-

Troubleshooting the Synthesis: A common issue is the formation of side products or incomplete cyclization, leading to lower yields. Ensuring the use of anhydrous ethanol and maintaining a consistent reflux temperature is critical. If the product is oily or difficult to crystallize, purification via column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) may be necessary.

-

Importance of Purity: For any subsequent biological screening, achieving high purity (>95%) is paramount. Impurities, including unreacted starting materials or side products, can lead to false positives or ambiguous results in bioassays. The combination of melting point determination, TLC, and the full suite of spectroscopic analyses described here provides a robust system for validating purity.

Conclusion

This guide has detailed a reliable and efficient method for the synthesis of 3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one. Furthermore, it has established a comprehensive, self-validating workflow for its structural characterization using standard and advanced analytical techniques. The causality behind experimental choices has been explained to provide researchers with a deeper understanding of the process. Adherence to these protocols will ensure the reproducible synthesis of a high-purity compound, ready for further investigation in drug discovery and development programs.

References

-

International Journal of Advance Research, Ideas and Innovations in Technology. (n.d.). Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin. Retrieved from [Link]

-

MDPI. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Chemistry, 4(3), 969-982. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones by green methods. Retrieved from [Link]

-

Iraqi Journal of Science. (2023). Synthesis, Characterization and Evaluation Antimicrobial Activity of Some New substituted 2-Mercapto-3-Phenyl-4(3H)-Quinazolinone. Retrieved from [Link]

-

MDPI. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Molecules, 28(16), 6061. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis and anti-microbial activity of few derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one. Retrieved from [Link]

-

National Center for Biotechnology Information (PMC). (n.d.). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. Retrieved from [Link]

-

National Center for Biotechnology Information (PMC). (n.d.). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Retrieved from [Link]

-

National Center for Biotechnology Information (NIH). (n.d.). Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and biological screening of some new substituted 2-Mercapto-4-(3H)-quinazolinone analogs as anticonvulsant agents. Retrieved from [Link]

-

National Center for Biotechnology Information (PMC). (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information (PMC). (2013). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]

-

PubMed Central. (2025). Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. Retrieved from [Link]

Sources

- 1. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one

A Senior Application Scientist's Synthesis of Current Research for Drug Discovery Professionals

Foreword: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazolinone nucleus is a cornerstone in the edifice of medicinal chemistry, consistently yielding compounds with a broad spectrum of pharmacological activities.[1][2][3][4][5] Its rigid, bicyclic structure provides a versatile scaffold for chemical modification, allowing for the fine-tuning of biological activity. Among the myriad of quinazolinone derivatives, 3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one has emerged as a compound of significant interest, demonstrating a compelling profile of anticancer, anti-inflammatory, and antimicrobial properties. This guide offers a comprehensive technical overview of its biological activities, intended for researchers, scientists, and professionals engaged in the field of drug development. We will delve into the mechanistic underpinnings of its actions, present key experimental data, and provide detailed protocols to facilitate further investigation and validation.

Molecular Profile and Synthesis Overview

Chemical Structure:

-

IUPAC Name: 3-(2-chlorophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one

-

Molecular Formula: C₁₄H₉ClN₂OS

-

Molecular Weight: 288.75 g/mol

The synthesis of 3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one and its analogs typically involves the condensation of anthranilic acid with an appropriate isothiocyanate, in this case, 2-chlorophenyl isothiocyanate.[6] This foundational reaction provides a straightforward entry into this class of compounds, allowing for diverse substitutions on both the quinazolinone core and the phenyl ring at the 3-position.

General Synthetic Protocol:

A common synthetic route involves refluxing anthranilic acid with 2-chlorophenyl isothiocyanate in a suitable solvent like ethanol.[6] The resulting product can then be isolated and purified using standard techniques such as recrystallization.

Caption: General synthetic scheme for 3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one.

Anticancer Activity: Targeting Key Oncogenic Pathways

The quinazolinone scaffold is a well-established pharmacophore in oncology, with several approved drugs, such as gefitinib and erlotinib, targeting receptor tyrosine kinases.[1][3][7] Derivatives of 2-mercapto-3-phenyl-quinazolin-4-one have demonstrated significant potential as anticancer agents, acting through various mechanisms including the inhibition of key enzymes and induction of apoptosis.[1][8]

Mechanism of Action: A Multi-pronged Attack

The anticancer activity of 3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one and its analogs is believed to be multifactorial, involving:

-

Inhibition of Tyrosine Kinases: Many quinazolinone derivatives are known to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in cell proliferation and survival.[1]

-

Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells, a crucial mechanism for eliminating malignant cells.

-

Cell Cycle Arrest: By interfering with the cell cycle, these molecules can halt the uncontrolled proliferation of cancer cells.[1]

-

Inhibition of Dihydrofolate Reductase (DHFR): Some analogs have shown inhibitory activity against DHFR, an enzyme essential for DNA synthesis and cell proliferation.[1]

Caption: Proposed mechanisms of anticancer activity.

In Vitro Cytotoxicity Data

Numerous studies have evaluated the cytotoxic effects of 2-mercapto-quinazolin-4-one derivatives against various cancer cell lines. The following table summarizes representative data, highlighting the potential of this chemical class.

| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-Mercapto-quinazolin-4-one analog | COLO-205 (Colon) | - | [1] |

| 3-Methylquinazolinone derivative | A549 (Lung) | 12.30 ± 4.12 | [1] |

| 3-Methylquinazolinone derivative | PC-3 (Prostate) | 17.08 ± 3.61 | [1] |

| 3-Methylquinazolinone derivative | SMMC-7721 (Hepatocellular) | 15.68 ± 1.64 | [1] |

| 2,3-disubstituted quinazolin-4(3H)-one (5b) | HepG2 (Hepatocellular) | - | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of 3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including cancer and autoimmune disorders. Quinazolinone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2][10][11][12]

Mechanism of Action: COX Inhibition

The primary mechanism of anti-inflammatory action for many quinazolinone derivatives is the inhibition of COX-1 and COX-2 enzymes.[10][11] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. Notably, some derivatives exhibit selective inhibition of COX-2, which is desirable as it is primarily induced during inflammation, potentially reducing the gastrointestinal side effects associated with non-selective COX inhibitors.[10]

Caption: Mechanism of anti-inflammatory action via COX inhibition.

In Vivo Anti-inflammatory Data

The carrageenan-induced paw edema model in rats is a widely used in vivo assay to screen for acute anti-inflammatory activity.

| Compound/Analog | Dose (mg/kg) | Edema Inhibition (%) | Reference |

| Quinazolinone derivative (Compound 9) | 50 | 20.4 | [2] |

| Quinazolinone derivative (Compound 21) | 50 | 32.5 | [2] |

| Phenylbutazone (Reference) | 50 | - | [2] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol outlines the standard procedure for evaluating the in vivo anti-inflammatory activity of a test compound.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for at least one week under standard laboratory conditions.

-

Fasting: Fast the animals overnight with free access to water before the experiment.

-

Compound Administration: Administer the test compound, 3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one, orally at a predetermined dose (e.g., 50 mg/kg). Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to the positive control group.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Antimicrobial Activity: A Broad Spectrum of Action

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Quinazolinone derivatives have shown promising activity against a range of bacteria and fungi.[13][14][15][16][17] The 2-mercapto group in the quinazolinone scaffold is often crucial for its antimicrobial effects.

Proposed Mechanism of Action

The exact mechanism of antimicrobial action is not fully elucidated but is thought to involve:

-

Inhibition of Cell Wall Synthesis: Interference with the synthesis of the bacterial cell wall, leading to cell lysis.

-

Inhibition of Protein Synthesis: Binding to ribosomal subunits and inhibiting protein synthesis.

-

Inhibition of DNA Gyrase: Interference with DNA replication and repair mechanisms.

In Vitro Antimicrobial Data

The antimicrobial activity of 2-mercapto-3-phenyl-quinazolin-4-one derivatives has been evaluated against various microorganisms using the agar disc diffusion method.

| Compound/Analog | Microorganism | Zone of Inhibition (mm) | Reference |

| Thioester of 3-phenyl-quinazolin-4(3H)-one | Staphylococcus aureus | - | [13] |

| Thioester of 3-phenyl-quinazolin-4(3H)-one | Pseudomonas aeruginosa | - | [13] |

| Thioester of 3-phenyl-quinazolin-4(3H)-one | Bacillus subtilis | - | [13] |

| 2-phenyl-3-substituted quinazolin-4(3H)-one | Escherichia coli | - | [17] |

| 2-phenyl-3-substituted quinazolin-4(3H)-one | Candida albicans | - | [17] |

Experimental Protocol: Agar Disc Diffusion Method

This method is a standard for assessing the antimicrobial activity of a compound.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or broth.

-

Agar Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.

-

Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

-

Disc Application: Impregnate sterile filter paper discs with a known concentration of 3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one. Place the discs on the surface of the inoculated agar plates. Include a negative control (disc with solvent) and a positive control (disc with a standard antibiotic like ciprofloxacin).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.

Concluding Remarks and Future Directions

3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one represents a promising lead compound with a diverse pharmacological profile. Its demonstrated anticancer, anti-inflammatory, and antimicrobial activities warrant further investigation. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of the compound for its various biological targets.

-

In-depth Mechanistic Studies: To fully elucidate the molecular pathways through which it exerts its effects.

-

In Vivo Efficacy and Safety Profiling: To evaluate its therapeutic potential and toxicity in preclinical animal models.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand its absorption, distribution, metabolism, and excretion properties.

The insights provided in this guide aim to serve as a valuable resource for scientists dedicated to the discovery and development of novel therapeutics. The versatile quinazolinone scaffold, exemplified by 3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one, continues to be a fertile ground for medicinal chemistry innovation.

References

-

Al-Suwaidan, I. A., et al. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 27(19), 6296. [Link]

-

Ghorab, M. M., et al. (2022). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules, 27(24), 8758. [Link]

-

Abbas, S. E., et al. (2014). Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies. Medicinal Chemistry Research, 23(10), 4448-4465. [Link]

-

Patel, N. B., & Patel, J. C. (2011). Synthesis and anti-microbial activity of few derivatives of 2-mercapto-3-phenyl-quinazolin-4 (3H)-one. Organic Chemistry: An Indian Journal, 7(4), 216-220. [Link]

-

Kaur, R., et al. (2016). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC advances, 6(106), 104046-104081. [Link]

-

Siddiqui, A. A., et al. (2011). Synthesis, characterization, and anti-inflammatory activity of newer quinazolinone analogs. Bioinorganic chemistry and applications, 2011. [Link]

-

Patel, D., et al. (2012). Design, synthesis and antimicrobial activity of some newer 3 (H)-quinazoline-4-one derivative. Trade Science Inc, 8(1), 18-23. [Link]

-

Abbas, S. E., et al. (2014). Design and Synthesis of Quinazolinone Derivatives as Anti-inflammatory Agents: Pharmacophore Modeling and 3D QSAR Studies. Medicinal Chemistry, 4(8), 581-593. [Link]

-

Kumar, A., et al. (2019). Synthesis, characterization, and investigation of the anti-inflammatory effect of 2, 3-disubstituted quinazoline-4 (1H)-one. BMC chemistry, 13(1), 1-12. [Link]

-

Rastegari, A., et al. (2016). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4 (3H) one derivatives with potential anticancer effects. Research in pharmaceutical sciences, 11(5), 384. [Link]

-

Khodarahmi, G., et al. (2012). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 20(1), 1-13. [Link]

-

Al-Khuzaie, M. G. A., & Majidi, S. M. H. (2014). Synthesis, characterization and evaluation antimicrobial activity of some new substituted 2-mercapto-3-phenyl-4 (3H)-quinazolinone. Iraqi Journal of Science, 55(2B), 582-593. [Link]

-

Kumar, A., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules, 27(23), 8527. [Link]

-

Pop, R., et al. (2021). Synthesis of New Phenolic Derivatives of Quinazolin-4 (3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Antioxidants, 10(10), 1599. [Link]

-

Patel, P. D., et al. (2022). Design, synthesis and antimicrobial activity of some novel 2-phenyl, 3-substituted quinazolin-4 (3H)-ones; nonclassical antifolates. Journal of Pharmaceutical Chemistry, 8(2), 55-65. [Link]

-

El-Gazzar, A. R. B. A., et al. (2019). SAR of 2-mercapto-quinazolin-4-one with anticancer activity. Mini reviews in medicinal chemistry, 19(17), 1406-1422. [Link]

-

Kumar, A., et al. (2019). Synthesis, characterization, and biological evaluation of novel 3-(4-chlorophenyl)-2-(substituted) quinazolin-4 (3H)-one derivatives as multi-target anti-inflammatory agents. Journal of heterocyclic chemistry, 56(6), 1805-1815. [Link]

-

de Oliveira, R., et al. (2022). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Expert opinion on drug discovery, 17(10), 1149-1166. [Link]

-

Al-Omary, F. A., et al. (2010). Synthesis and biological screening of some new substituted 2-mercapto-4-(3H)-quinazolinone analogs as anticonvulsant agents. Archives of pharmacal research, 33(1), 35-43. [Link]

-

Al-Amiery, A. A., et al. (2012). Synthesis, characterization and antimicrobial activity of new 2-phenylquinoline-4 (3H)-one derivatives. Oriental Journal of Chemistry, 28(2), 733. [Link]

-

Chen, J., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Current organic chemistry, 17(14), 1503-1526. [Link]

-

Kumar, A., et al. (2015). Chemical characteristics, synthetic methods, and biological potential of quinazoline and quinazolinone derivatives. BioMed research international, 2015. [Link]

Sources

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies | MDPI [mdpi.com]

- 7. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benthamscience.com [benthamscience.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. tsijournals.com [tsijournals.com]

- 15. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.vensel.org [pubs.vensel.org]

An In-depth Technical Guide to the Synthesis and Applications of 3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one Derivatives

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This guide provides a comprehensive technical overview of a specific, highly promising class of quinazolinone derivatives: those based on the 3-(2-chloro-phenyl)-2-mercapto-3H-quinazolin-4-one core. We will delve into the nuanced synthetic methodologies for creating this core structure and its subsequent derivatives, elucidate the rationale behind key experimental choices, and explore the vast therapeutic potential of these compounds, with a particular focus on their anticancer, antimicrobial, and anti-inflammatory applications. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and advanced insights to facilitate further innovation.

Introduction: The Significance of the Quinazolinone Scaffold

Quinazolinones are a class of heterocyclic compounds characterized by a fused benzene and pyrimidine ring system. Their structural versatility and ability to interact with a wide array of biological targets have established them as privileged structures in drug discovery.[1] The introduction of a mercapto group at the 2-position and a substituted phenyl ring at the 3-position significantly enhances the pharmacological profile of the quinazolinone core, leading to a diverse range of biological activities including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial effects.[2][3]

The focus of this guide, the 3-(2-chloro-phenyl)-2-mercapto-3H-quinazolin-4-one moiety, incorporates a strategically placed chlorine atom on the N-3 phenyl ring. This halogen substitution can profoundly influence the compound's lipophilicity, electronic properties, and steric hindrance, thereby modulating its binding affinity to target enzymes and receptors and potentially enhancing its therapeutic efficacy and pharmacokinetic profile.

Synthesis of the 3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one Core

The cornerstone of synthesizing the target quinazolinone core is the reaction between anthranilic acid and 2-chlorophenyl isothiocyanate. This reaction proceeds via a nucleophilic addition of the amino group of anthranilic acid to the electrophilic carbon of the isothiocyanate, followed by an intramolecular cyclization to form the quinazolinone ring.

Key Synthetic Pathway

The most prevalent and efficient method for the synthesis of 3-(2-chloro-phenyl)-2-mercapto-3H-quinazolin-4-one is the condensation reaction outlined below.

Caption: General synthetic scheme for 3-(2-chloro-phenyl)-2-mercapto-3H-quinazolin-4-one.

Detailed Experimental Protocol

Materials:

-

Anthranilic acid

-

2-Chlorophenyl isothiocyanate

-

Absolute Ethanol or Glacial Acetic Acid

-

Reflux condenser and heating mantle

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of anthranilic acid and 2-chlorophenyl isothiocyanate in a suitable solvent such as absolute ethanol or glacial acetic acid.[4] The choice of solvent can influence the reaction rate and yield; ethanol is a common choice for its good solvating properties and ease of removal.

-

Reaction Conditions: The reaction mixture is heated to reflux for a period of 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with a small amount of cold ethanol to remove any unreacted starting materials, and then dried.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure 3-(2-chloro-phenyl)-2-mercapto-3H-quinazolin-4-one.

Rationale and Causality in Experimental Choices

-

Solvent Selection: The use of a polar protic solvent like ethanol facilitates the dissolution of the reactants and stabilizes the charged intermediates formed during the reaction. Glacial acetic acid can also be used and may act as a catalyst for the cyclization step.[4]

-

Reaction Temperature: Refluxing provides the necessary activation energy for both the initial nucleophilic addition and the subsequent dehydration and cyclization steps, ensuring a reasonable reaction rate.

-

Purification: Recrystallization is a crucial step to obtain a highly pure product, which is essential for accurate characterization and biological evaluation.

Synthesis of Derivatives: Exploring the Mercapto Group

The presence of the mercapto (-SH) group at the 2-position offers a reactive handle for further derivatization, allowing for the synthesis of a diverse library of S-substituted analogs with potentially enhanced and varied biological activities.

S-Alkylation and S-Arylation

The thiol group can be readily alkylated or arylated by reacting the parent compound with various alkyl or aryl halides in the presence of a base.

Caption: General scheme for the S-substitution of the quinazolinone core.

Representative Experimental Protocol for S-Alkylation

Materials:

-

3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Anhydrous potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Dry N,N-dimethylformamide (DMF) or Acetone

Procedure:

-

Reaction Setup: To a solution of 3-(2-chloro-phenyl)-2-mercapto-3H-quinazolin-4-one in dry DMF or acetone, add a slight excess of anhydrous potassium carbonate. The mixture is stirred at room temperature for 30 minutes to form the thiolate salt.

-

Addition of Alkylating Agent: To this suspension, add the desired alkyl halide dropwise.

-

Reaction Conditions: The reaction mixture is then stirred at room temperature or gently heated for a few hours until the reaction is complete (monitored by TLC).

-

Work-up and Isolation: The reaction mixture is poured into ice-cold water, and the resulting precipitate is filtered, washed with water, and dried.

-

Purification: The crude product is purified by recrystallization from a suitable solvent.

Applications and Pharmacological Significance

Derivatives of the 3-(2-chloro-phenyl)-2-mercapto-3H-quinazolin-4-one scaffold have shown significant promise in various therapeutic areas. The introduction of different substituents at the S-position allows for the fine-tuning of their biological activity.

Anticancer Activity

Quinazolinone derivatives are well-established as potent anticancer agents, with several compounds approved for clinical use.[1] The anticancer mechanism of these compounds is often multifaceted and can involve:

-

Inhibition of Tyrosine Kinases: Many quinazolinone derivatives are known to inhibit receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), which are often overexpressed in cancer cells.[3]

-

Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways.[3]

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells by arresting the cell cycle at different phases.[5]

The presence of the 2-chlorophenyl group can enhance the lipophilicity of the molecule, potentially facilitating its transport across cell membranes and improving its interaction with hydrophobic pockets in target proteins.

Table 1: Representative Anticancer Activity Data of Related Quinazolinone Derivatives

| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 7c | 2-hydrazine, 3-(4-chlorophenyl) | A549 (Lung) | 25.85 ± 1.20 | [6] |

| 7k | 2-hydroxyurea, 3-(4-chlorophenyl) | MCF-7 (Breast) | 12.84 ± 0.84 | [6] |

| Derivative | 3-(3-trifluoromethylphenyl)-6-iodo | HepG2 (Liver) | 6.45 - 39.64 (nM/mL) | [7] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Quinazolinone derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[2][8] The mercapto group and its S-substituted derivatives are often crucial for their antimicrobial efficacy.

The proposed mechanisms of antimicrobial action include:

-

Inhibition of Cell Wall Synthesis: Interference with the biosynthesis of the bacterial cell wall.

-

DNA Gyrase Inhibition: Disruption of DNA replication and repair mechanisms.

-

Inhibition of Folic Acid Synthesis: Blocking essential metabolic pathways in microorganisms.

The 2-chlorophenyl substituent can contribute to the overall antimicrobial activity by enhancing the compound's ability to penetrate microbial cell membranes.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Certain quinazolinone derivatives have exhibited potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2][9] COX-2 is an inducible enzyme that plays a major role in the inflammatory response, and its selective inhibition is a key strategy for the development of safer anti-inflammatory drugs. The structural features of the 3-(2-chloro-phenyl)-2-mercapto-3H-quinazolin-4-one core are amenable to binding within the active site of COX enzymes.

Structure-Activity Relationship (SAR) Insights

The biological activity of 3-(2-chloro-phenyl)-2-mercapto-3H-quinazolin-4-one derivatives is intricately linked to their structural features.

Caption: Key structural features influencing the biological activity of 3-(2-chloro-phenyl)-2-mercapto-3H-quinazolin-4-one derivatives.

-

N-3 Phenyl Ring: The position and nature of the substituent on this ring are critical. The ortho-chloro substitution in the target compound introduces a specific steric and electronic profile that can dictate its interaction with biological targets. Studies on related compounds have shown that halogen substitutions on this ring can significantly impact anticancer and anti-inflammatory activities.[6][9]

-

C-2 Mercapto Group: The free mercapto group is often essential for certain biological activities. However, its derivatization into various S-substituted analogs provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties. The nature of the S-substituent (e.g., alkyl, aryl, heterocyclic) can dramatically alter the compound's biological profile.

-

Quinazolinone Ring System: Modifications to the benzene ring of the quinazolinone core, such as the introduction of electron-donating or electron-withdrawing groups, can further fine-tune the electronic properties and overall activity of the molecule.

Conclusion and Future Perspectives

The 3-(2-chloro-phenyl)-2-mercapto-3H-quinazolin-4-one scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The synthetic routes to the core structure and its derivatives are well-established and amenable to combinatorial approaches for the generation of diverse chemical libraries. The demonstrated anticancer, antimicrobial, and anti-inflammatory potential of related compounds underscores the importance of further exploring this particular chemical space.

Future research should focus on:

-

Synthesis and Biological Evaluation of Novel Derivatives: A systematic exploration of a wide range of S-substituents will be crucial to identify lead compounds with enhanced potency and selectivity.

-

Mechanism of Action Studies: In-depth investigations into the molecular mechanisms underlying the observed biological activities will facilitate rational drug design and optimization.

-

In Vivo Studies: Promising lead compounds should be advanced to in vivo animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles.

By leveraging the foundational knowledge presented in this guide, researchers can continue to unlock the full therapeutic potential of 3-(2-chloro-phenyl)-2-mercapto-3H-quinazolin-4-one derivatives, paving the way for the development of next-generation medicines to address unmet medical needs.

References

-

Eid, N. N. E.-S., Al-Otaibi, T. M., Barakat, A., Almarhoon, Z. M., Hassan, M. Z., Al-Zaben, M. I., Krayem, N., Masand, V. H., & Ben Bacha, A. (2023). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. Pharmaceuticals (Basel, Switzerland), 16(10), 1392. [Link]

-

Current Overview on Pharmaceutical Science Vol. 4. (2023). Antimicrobial, Analgesic and Anti-inflammatory Activity of Some Synthesized Quinazoline Derivatives. [Link]

-

Sati, N., Kumar, S., & Rawat, M. S. M. (2009). Synthesis, Structure Activity Relationship Studies and Pharmacological Evaluation of 2-Phenyl-3-(Substituted Phenyl)-3H-Quinazolin-4-ones as Serotonin 5-HT2 Antagonists. Indian Journal of Pharmaceutical Sciences, 71(5), 572–575. [Link]

-

Biomolecules. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]

-

Defant, A., Innocenti, N., & Mancini, I. (2024). 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one. Molbank, 2024(3), M1859. [Link]

-

Sati, N., Kumar, S., & Rawat, M. S. M. (2009). Synthesis, Structure Activity Relationship Studies and Pharmacological Evaluation of 2-Phenyl-3-(Substituted Phenyl)-3H-Quinazolin-4-ones as Serotonin 5-HT(2) Antagonists. Indian Journal of Pharmaceutical Sciences, 71(5), 572–575. [Link]

-

Li, J., Yang, Y., Wang, L., Liu, Q., & Yang, Y. (2025). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). International Journal of Molecular Medicine. [Link]

-

ResearchGate. (n.d.). Structure-activity relationship analysis of different substitutions on phenyl ring at position 3 of quinazolinone ring (N-3) on their antiproliferative effects. [Link]

-

Abolhasani, M., et al. (2025). Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. Scientific Reports, 15(1), 12345. [Link]

-

S. Al-Trawneh, et al. (2018). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Journal of Pharmacy and Pharmacology. [Link]

-

Defant, A., Innocenti, N., & Mancini, I. (2024). 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one. MDPI. [Link]

-

SpectraBase. (n.d.). 3-(2-Chlorophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, methyl derivative. [Link]

-

Khairnar, N. S., et al. (2016). 3 H-QUINAZOLIN-4-ONES AS ANTICANCER AGENTS: A REVIEW. International Ayurvedic Medical Journal. [Link]

-

MDPI. (2017). Synthesis and Crystal Structure of 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. [Link]

-

ResearchGate. (n.d.). Some quinazolinone derivatives as anticancer agents. [Link]

-

ResearchGate. (n.d.). Synthesis and biological screening of some new substituted 2-Mercapto-4-(3H)-quinazolinone analogs as anticonvulsant agents. [Link]

-

Dovepress. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. [Link]

-

Longdom. (n.d.). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. [Link]

-

Raghu, M. S., et al. (2019). Synthesis, Characterization, and Biological Evaluation of Novel 3-(4-Chlorophenyl)-2-(substituted)quinazolin-4(3H)-one Derivatives as Multi-target Anti-inflammatory Agents. Journal of Heterocyclic Chemistry. [Link]

-

Al-Obaid, A. M., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry. [Link]

-

Arabian Journal of Chemistry. (2021). Synthesis and antimicrobial, antiproliferative and anti-inflammatory activities of novel 1,3,5-substituted pyrazoline sulphonamides. [Link]

-

Marine Drugs. (2023). Recent Advances in Anti-Inflammatory Compounds from Marine Microorganisms. [Link]

-

MDPI. (2022). Antimicrobial and Antibiofilm Effects of Combinatorial Treatment Formulations of Anti-Inflammatory Drugs—Common Antibiotics against Pathogenic Bacteria. [Link]

-

ResearchGate. (2018). Synthesis and Antimicrobial Activity of Methyl 2-(2-(2-Arylquinazolin-4-yl)oxy) Acetylamino Alkanoates. [Link]

Sources

- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stm.bookpi.org [stm.bookpi.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

mechanism of action of 2-mercapto-quinazolin-4-one derivatives

An In-Depth Technical Guide to the Multifaceted Mechanisms of Action of 2-Mercapto-quinazolin-4-one Derivatives

Abstract

The quinazolinone scaffold represents a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Among its numerous variants, 2-mercapto-quinazolin-4-one derivatives have emerged as a particularly versatile class of compounds. This technical guide provides a comprehensive exploration of their diverse mechanisms of action, synthesized from current scientific literature for researchers, scientists, and drug development professionals. We will dissect the core molecular interactions that underpin their efficacy as anticancer, anti-inflammatory, and antimicrobial agents. The primary focus will be on their function as potent enzyme inhibitors, targeting key players such as Carbonic Anhydrases (CA), Dihydrofolate Reductase (DHFR), and Cyclooxygenases (COX). Beyond direct enzyme inhibition, this guide delves into more complex anticancer pathways, including the modulation of gene expression via G-quadruplex stabilization and the disruption of microtubule dynamics. Furthermore, we will illuminate the anti-inflammatory signaling cascades affected by these derivatives, particularly the NF-κB pathway. This document integrates detailed experimental protocols, quantitative inhibitory data, and visual diagrams of key pathways to offer a holistic and actionable understanding of the therapeutic potential of 2-mercapto-quinazolin-4-one derivatives.

Part 1: The Quinazolinone Scaffold: A Cornerstone of Modern Drug Discovery

The 2-mercapto-quinazolin-4-one core is a bicyclic heterocyclic system that serves as a versatile template for chemical modification. Its rigid structure, combined with the reactive thiol group at the C2 position and opportunities for substitution at the N3 position, allows for the creation of large libraries of derivatives with finely tuned pharmacological properties. This structural plasticity is the foundation of its "privileged" status, enabling it to interact with a wide array of biological targets. These derivatives have been reported to possess anticancer, anticonvulsant, anti-inflammatory, analgesic, antimicrobial, and antioxidant activities, making them a focal point of intensive research.[1][2][3]

Part 2: Primary Mechanism of Action: Multi-Target Enzyme Inhibition

A predominant mechanism through which 2-mercapto-quinazolin-4-one derivatives exert their effects is through the direct inhibition of critical enzymes involved in pathophysiology. The specific substitutions on the quinazolinone core dictate the selectivity and potency against these targets.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain isoforms, particularly the tumor-associated hCA IX and XII, are overexpressed in hypoxic cancers and contribute to tumor acidification and progression. Consequently, they are significant targets for anticancer therapies.[4][5] Many 2-mercapto-quinazolin-4-one derivatives, particularly those incorporating a sulfonamide moiety, have been identified as potent inhibitors of these isoforms.[6][7]

The inhibitory action stems from the coordination of the zinc ion within the enzyme's active site. Molecular docking studies reveal that the quinazolinone scaffold and its substituents form key hydrogen bonds and hydrophobic interactions with amino acid residues, anchoring the molecule for effective inhibition.[6][8] This interaction prevents the substrate from accessing the catalytic center.

Table 1: Inhibitory Activity (K_I, nM) of Select 2-Mercapto-quinazolin-4-one Derivatives Against Human Carbonic Anhydrase (hCA) Isoforms

| Compound | hCA I (K_I in nM) | hCA II (K_I in nM) | hCA IX (K_I in nM) | hCA XII (K_I in nM) | Reference |

|---|---|---|---|---|---|

| Derivative 2 | - | 6.4 | 7.1 | 3.1 | [6] |

| Derivative 3 | - | 11.2 | 15.5 | 4.9 | [6] |

| Derivative 4 | - | 14.2 | 93.6 | 8.7 | [6] |

| Derivative 8 | - | - | 25.4 | 5.2 | [6] |

| Derivative 12 | - | 13.5 | 8.9 | 20.2 | [6] |

| Compound 2 | - | - | 40.7 | 13.0 | [7] |

| Compound 4 | - | - | 8.0 | 10.8 | [7] |

| Compound 8 | - | - | - | 2.4 |[7] |

Note: Data is compiled from multiple sources for illustrative purposes. Refer to the cited literature for specific compound structures and experimental details.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and certain amino acids.[9] Inhibition of DHFR disrupts DNA synthesis, leading to cell death. This makes it a validated target for anticancer and antimicrobial drugs, such as methotrexate.[10][11]

Several 2-substituted-mercapto-quinazolin-4-one analogues have been identified as potent DHFR inhibitors, acting as antifolates.[9][11] Structure-activity relationship (SAR) studies indicate that the orientation and nature of substitutions on the quinazoline nucleus are critical for activity, with some derivatives demonstrating 4-8 times more activity than the reference drug methotrexate.[9][10]

Cyclooxygenase (COX) Inhibition

The anti-inflammatory and analgesic properties of some 2-mercapto-quinazolin-4-one derivatives are attributed to their inhibition of cyclooxygenase (COX) enzymes.[12] COX-1 and COX-2 are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Selective inhibition of COX-2 is a desirable therapeutic strategy as it minimizes the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[12][13]

Studies have shown that novel quinazolinones conjugated with moieties like ibuprofen or indole acetamide exhibit superior COX-2 selectivity and potent in vivo anti-inflammatory activity.[12][13]

Part 3: Anticancer Mechanisms Beyond Direct Enzyme Inhibition

The anticancer portfolio of these derivatives extends beyond simple enzyme inhibition, encompassing the modulation of complex cellular processes like gene expression and cytoskeletal dynamics.

Modulation of Gene Expression via c-Myc G-quadruplex Stabilization

The promoter region of the c-myc proto-oncogene contains a G-rich sequence capable of forming a stable G-quadruplex structure. This structure acts as a silencer element, repressing gene transcription. In many cancers, this G-quadruplex is destabilized, leading to overexpression of c-Myc and subsequent uncontrolled cell proliferation.

Certain 2,4-disubstituted quinazoline derivatives have been shown to stabilize this c-myc promoter G-quadruplex.[14] This stabilization downregulates c-Myc expression, which in turn reduces the expression of nucleolin. The cascade continues with the downregulation of ribosomal RNA synthesis, ultimately triggering p53 activation and apoptosis.[14]

Caption: Inhibition of the NF-κB inflammatory pathway.

Part 5: Elucidating the Mechanism - Key Experimental Protocols

The characterization of a compound's mechanism of action relies on a suite of robust in vitro and in silico methodologies. The following protocols represent foundational workflows used in the study of 2-mercapto-quinazolin-4-one derivatives.

In Vitro Enzyme Inhibition Assay: Carbonic Anhydrase

This protocol describes a colorimetric assay to determine the inhibitory potential of a compound against a specific CA isoform. The assay is based on the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA), which produces the yellow-colored 4-nitrophenolate anion, monitored spectrophotometrically.

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of the purified hCA isoenzyme in Tris-SO4 buffer with 0.1 M Na2SO4.

-

Prepare stock solutions of the test quinazolinone derivative in DMSO.

-

Prepare a stock solution of the substrate, 4-NPA, in anhydrous acetonitrile.

-

-

Assay Procedure:

-

In a 96-well plate, add 140 µL of Tris-SO4 buffer.

-

Add 20 µL of the test compound solution at various concentrations (serial dilutions).

-

Add 20 µL of the enzyme solution and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of the substrate solution.

-

Immediately measure the absorbance at 400 nm using a plate reader over a period of 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of NPA hydrolysis for each concentration of the inhibitor.

-

Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) from the dose-response curve. K_I values can be derived using the Cheng-Prusoff equation.

-

Cell-Based Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method for assessing the metabolic activity of cells and is widely used to determine the cytotoxic potential of compounds against cancer cell lines. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Methodology:

-

Cell Seeding:

-

Seed cancer cells (e.g., SW620, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well. [15] * Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO2 atmosphere.

-

-

Compound Treatment:

-

Prepare serial dilutions of the quinazolinone derivative in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot cell viability against the logarithm of the compound concentration to determine the IC50 value.

-

Molecular Docking Protocol (Conceptual Workflow)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) when bound to a second (receptor, e.g., a protein). It is crucial for understanding binding modes and guiding SAR studies. [8]

Caption: Conceptual workflow for molecular docking studies.

Part 6: Conclusion and Future Perspectives

The 2-mercapto-quinazolin-4-one scaffold is a testament to the power of privileged structures in drug discovery. The derivatives from this family are not "magic bullets" for a single target but are versatile multi-target agents whose specific activity can be tailored through rational chemical design. Their ability to inhibit key enzymes like carbonic anhydrases and DHFR, modulate complex signaling pathways such as c-Myc and NF-κB, and interfere with fundamental cellular machinery like microtubules underscores their vast therapeutic potential.

Future research should focus on optimizing isoform selectivity (e.g., for CA and COX) to enhance safety profiles and on developing dual- or multi-target inhibitors that can combat complex diseases like cancer through synergistic mechanisms. The continued integration of computational docking and advanced cell-based screening will be paramount in navigating the vast chemical space of these derivatives to uncover next-generation therapeutics.

References

-

Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 598-609. Available from: [Link]

-

El-Subbagh, H. I., & Sabry, M. A. (2021). 2-Substituted-mercapto-quinazolin-4(3H)-ones as DHFR Inhibitors. Mini-Reviews in Medicinal Chemistry, 21(16), 2249-2260. Available from: [Link]

-

Thao, L. T., et al. (2025). Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation. Pharmaceutical Research. (Note: This is a future publication as per the search result, presented for context). ResearchGate link for related works: [Link]

-

Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors. (2020). PubMed. Available from: [Link]

-

2-Substituted-mercapto-quinazolin-4(3H)-ones as DHFR Inhibitors. (2021). PubMed. Available from: [Link]

-

S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors. (2020). PubMed. Available from: [Link]

-

S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors. (2020). PMC - NIH. Available from: [Link]

-

Synthesis and biological screening of some new substituted 2-Mercapto-4-(3H)-quinazolinone analogs as anticonvulsant agents. (n.d.). ResearchGate. Available from: [Link]

-

S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors. (2020). ResearchGate. Available from: [Link]

-

Mechanistic studies on the anticancer activity of 2,4-disubstituted quinazoline derivative. (2014). Biochimica et Biophysica Acta (BBA) - General Subjects. Available from: [Link]

-

An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). ScienceDirect. Available from: [Link]

-

Synthesis, anti-inflammatory, analgesic, COX-1/2 inhibitory activities and molecular docking studies of substituted 2-mercapto-4(3H)-quinazolinones. (2016). European Journal of Medicinal Chemistry. Available from: [Link]

-

Synthesis, Antimicrobial Activity, and Docking Studies of 2-Mercapto Substituted Quinazolin-4(3H)-one and Their Derivatives. (2018). Russian Journal of General Chemistry. Available from: [Link]

-

Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. (2020). Molecules. Available from: [Link]

-

New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. (2023). Pharmaceuticals. Available from: [Link]

-

Synthesis and anti-microbial activity of few derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one. (2022). ResearchGate. Available from: [Link]

-

Quinazoline derivatives: synthesis and bioactivities. (2013). Archiv der Pharmazie. Available from: [Link]

-

2-Substituted-mercapto-quinazolin-4(3H)-ones as DHFR Inhibitors. (n.d.). Bentham Science. Available from: [Link]

-

Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. (2023). ACS Omega. Available from: [Link]

-

Anticancer and antimicrobial activity of 3-Amino-2-mercapto quinazolin-4-one schiff bases and their VO(IV) and Pt(II) metal complexes. (2016). ResearchGate. Available from: [Link]

-

SAR of 2-mercapto-quinazolin-4-one with anticancer activity. (n.d.). ResearchGate. Available from: [Link]

-

DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. (n.d.). ResearchGate. Available from: [Link]

-

Synthesis, characterization and biological evaluation of quinazoline-4-one derivatives via cyclization of hydrazones. (n.d.). World Journal of Advanced Research and Reviews. Available from: [Link]

-

Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3 H)-Ones with Antiproliferative Activities. (2023). Molecules. Available from: [Link]

-

Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives. (n.d.). RSC Publishing. Available from: [Link]

-

The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. (2022). Molecules. Available from: [Link]

-

Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. (2021). Molecules. Available from: [Link]

-

Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

-

Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives. (n.d.). Bentham Science. Available from: [Link]

-

Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2023). Molecules. Available from: [Link]

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2018). Future Journal of Pharmaceutical Sciences. Available from: [Link]

-

Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin. (n.d.). International Journal of Advanced Research in Science, Communication and Technology. Available from: [Link]

-

Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022). Molecules. Available from: [Link]

-

Quinazolinones, the Winning Horse in Drug Discovery. (2023). Pharmaceuticals. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2-Substituted-mercapto-quinazolin-4(3H)-ones as DHFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. 2-Substituted-mercapto-quinazolin-4(3H)-ones as DHFR Inhibitors | Bentham Science [eurekaselect.com]

- 12. Synthesis, anti-inflammatory, analgesic, COX-1/2 inhibitory activities and molecular docking studies of substituted 2-mercapto-4(3H)-quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanistic studies on the anticancer activity of 2,4-disubstituted quinazoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability of 3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on characterizing the solubility and stability of the novel compound, 3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one. This quinazolinone derivative is a member of a class of heterocyclic compounds known for a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties[1][2]. Understanding its physicochemical properties is a critical first step in the journey from discovery to a potential therapeutic agent.

This document is structured to provide not just protocols, but the underlying scientific rationale for each experimental choice. It is designed to be a self-validating system of inquiry, ensuring that the data generated is robust, reproducible, and directly applicable to formulation development and regulatory submissions.

Part 1: Physicochemical Characterization and Solubility Profile

A thorough understanding of a compound's solubility is fundamental to its development. It influences everything from bioavailability to the feasibility of different dosage forms. The quinazolinone scaffold, while versatile, can present solubility challenges that must be systematically evaluated.

The intrinsic solubility (S₀) is the equilibrium solubility of the free acid or base form of an ionizable compound in a saturated solution at a given temperature. For 3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one, which possesses weakly acidic and basic centers, determining S₀ is a crucial baseline.

Experimental Protocol: Shake-Flask Method (ICH Harmonised Guideline)

-

Preparation of Saturated Solution: Add an excess amount of the compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and organic solvents relevant to pharmaceutical development (e.g., ethanol, propylene glycol, DMSO).

-

Equilibration: Agitate the vials at a constant, controlled temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The equilibration time should be validated by taking measurements at different time points until the concentration plateaus.

-

Phase Separation: Separate the solid phase from the liquid phase by centrifugation and filtration. Care must be taken to avoid precipitation during this step, which can be mitigated by pre-saturating filters with the solution.

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality Behind Experimental Choices:

-

Multiple Buffers: Using a range of pH values is critical as the ionization state of the molecule will change, significantly impacting its solubility.

-

Controlled Temperature: Solubility is temperature-dependent. Maintaining a constant temperature ensures the data is reproducible and relevant to physiological or storage conditions.

-

Validated Analytical Method: The accuracy of the solubility data is entirely dependent on the reliability of the quantification method.

Table 1: Hypothetical Solubility Data for 3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one